molecular formula C19H30N2O2S B2656290 N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 953233-01-7

N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2656290
CAS No.: 953233-01-7
M. Wt: 350.52
InChI Key: AMBWWJILPZYKOJ-UHFFFAOYSA-N
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Description

N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves several steps. One common synthetic route includes the reaction of 1-isopropylpiperidine with a suitable sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, often using continuous flow reactors for scalability.

Chemical Reactions Analysis

N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can be compared with other piperidine derivatives and sulfonamide compounds. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

N-[(1-propan-2-ylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2S/c1-15(2)21-11-9-16(10-12-21)14-20-24(22,23)19-8-7-17-5-3-4-6-18(17)13-19/h7-8,13,15-16,20H,3-6,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBWWJILPZYKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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